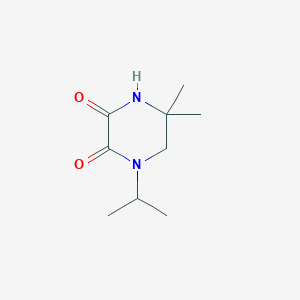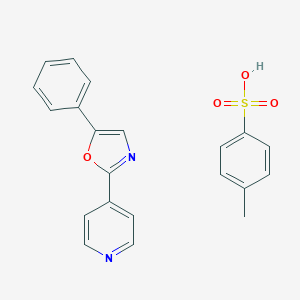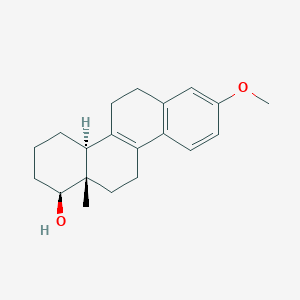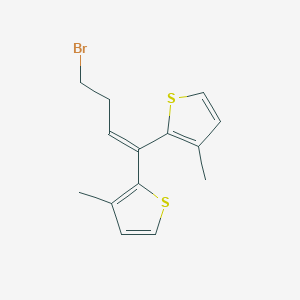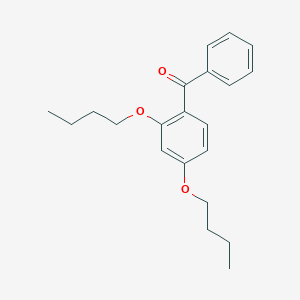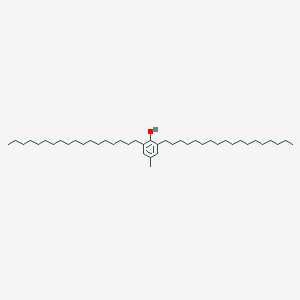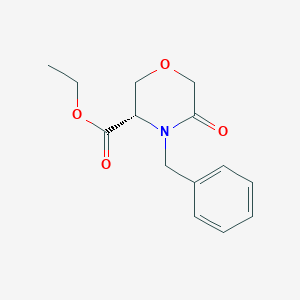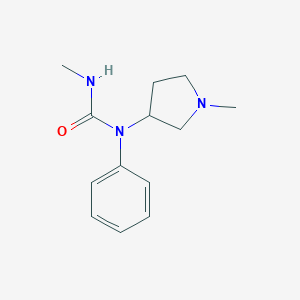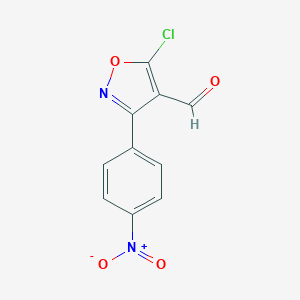
3-(4-Nitrophenyl)-5-chloroisoxazole-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Nitrophenyl)-5-chloroisoxazole-4-carbaldehyde (NPIC) is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a wide range of biological activities, making it a valuable tool for researchers in various fields. In
Mecanismo De Acción
3-(4-Nitrophenyl)-5-chloroisoxazole-4-carbaldehyde inhibits the activity of enzymes and proteins by binding to their active sites. It forms covalent bonds with the active site residues, leading to the inhibition of enzyme activity. The exact mechanism of action for 3-(4-Nitrophenyl)-5-chloroisoxazole-4-carbaldehyde is still being studied, but it is believed to involve the formation of a Schiff base intermediate with the target protein or enzyme.
Biochemical and Physiological Effects:
3-(4-Nitrophenyl)-5-chloroisoxazole-4-carbaldehyde has been shown to have a wide range of biochemical and physiological effects. It has been found to inhibit the activity of aldose reductase, leading to a decrease in the accumulation of sorbitol, which is involved in the development of diabetic complications. 3-(4-Nitrophenyl)-5-chloroisoxazole-4-carbaldehyde has also been shown to inhibit the activity of CK2, leading to a decrease in cell proliferation and survival. Additionally, 3-(4-Nitrophenyl)-5-chloroisoxazole-4-carbaldehyde has been found to have anti-inflammatory and anti-tumor properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 3-(4-Nitrophenyl)-5-chloroisoxazole-4-carbaldehyde in lab experiments is its ability to selectively inhibit the activity of enzymes and proteins. This makes it a valuable tool for studying the role of these molecules in various biological processes. However, 3-(4-Nitrophenyl)-5-chloroisoxazole-4-carbaldehyde has some limitations as well. It can be toxic to cells at high concentrations, and its mechanism of action is still not fully understood.
Direcciones Futuras
There are many future directions for research on 3-(4-Nitrophenyl)-5-chloroisoxazole-4-carbaldehyde. One area of interest is its potential as a therapeutic agent for the treatment of diabetic complications and cancer. Another area of interest is its use as a tool for studying the role of enzymes and proteins in various biological processes. Additionally, further studies are needed to fully understand the mechanism of action of 3-(4-Nitrophenyl)-5-chloroisoxazole-4-carbaldehyde and its potential side effects.
Métodos De Síntesis
3-(4-Nitrophenyl)-5-chloroisoxazole-4-carbaldehyde can be synthesized through a multi-step process starting with the reaction of 4-nitroaniline with chloroacetyl chloride to form 4-nitrophenylacetyl chloride. This intermediate is then reacted with hydroxylamine hydrochloride to form the corresponding oxime, which is then cyclized with phosphorus oxychloride to form 3-(4-Nitrophenyl)-5-chloroisoxazole-4-carbaldehyde.
Aplicaciones Científicas De Investigación
3-(4-Nitrophenyl)-5-chloroisoxazole-4-carbaldehyde has been widely used in scientific research due to its ability to inhibit the activity of various enzymes and proteins. It has been found to be a potent inhibitor of the enzyme aldose reductase, which is involved in the development of diabetic complications. 3-(4-Nitrophenyl)-5-chloroisoxazole-4-carbaldehyde has also been shown to inhibit the activity of the protein kinase CK2, which is involved in cell proliferation and survival. Additionally, 3-(4-Nitrophenyl)-5-chloroisoxazole-4-carbaldehyde has been found to have anti-inflammatory and anti-tumor properties.
Propiedades
Número CAS |
108471-52-9 |
|---|---|
Fórmula molecular |
C10H5ClN2O4 |
Peso molecular |
252.61 g/mol |
Nombre IUPAC |
5-chloro-3-(4-nitrophenyl)-1,2-oxazole-4-carbaldehyde |
InChI |
InChI=1S/C10H5ClN2O4/c11-10-8(5-14)9(12-17-10)6-1-3-7(4-2-6)13(15)16/h1-5H |
Clave InChI |
OEXVLZNBPAVYII-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=NOC(=C2C=O)Cl)[N+](=O)[O-] |
SMILES canónico |
C1=CC(=CC=C1C2=NOC(=C2C=O)Cl)[N+](=O)[O-] |
Sinónimos |
5-CHLORO-3-(4-NITROPHENYL)-4-ISOXAZOLECARBOXALDEHYDE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[1-(4-methylphenyl)sulfonylimidazol-4-yl]-2-[(3-nitropyridin-2-yl)sulfanylamino]propanoic Acid](/img/structure/B35375.png)

